Butyl Resorcinol-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

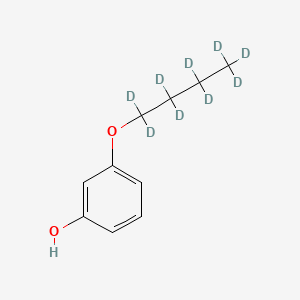

Butyl Resorcinol-d9 is a deuterated form of butyl resorcinol, which is a derivative of resorcinol. The molecular formula of this compound is C10H5D9O2, and it has a molecular weight of 175.27 g/mol . This compound is used in various research fields due to its unique properties, including its stability and isotopic labeling, which makes it useful in proteomics and other biochemical research.

Vorbereitungsmethoden

The preparation of Butyl Resorcinol-d9 involves several synthetic routes. One common method is the reduction of 4-butyrylresorcinol using the Huang Minlon reduction method. This process involves heating an organic solvent, 4-butylresorcinol, and an alkali, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed, distilled, neutralized, and extracted to obtain 4-butylresorcinol . Another method involves using 2,4-dihydroxybenzaldehyde as a starting material, followed by benzylation, Wittig alkenylation, and metal catalytic hydrogenation to produce 4-butyl resorcinol .

Analyse Chemischer Reaktionen

Butyl Resorcinol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and benzyl halides for alkylation . The major products formed from these reactions include 4-butyl resorcinol and its derivatives. The compound’s reactivity is influenced by the presence of hydroxyl groups on the aromatic ring, which can participate in various chemical transformations .

Wissenschaftliche Forschungsanwendungen

Hypopigmenting Agent

Butyl Resorcinol-d9 has been studied extensively for its efficacy in reducing hyperpigmentation. It acts by inhibiting both tyrosinase and tyrosinase-related protein-1 (TRP-1), leading to decreased melanin synthesis.

- Efficacy Studies : A series of clinical trials have demonstrated the effectiveness of this compound in treating conditions such as melasma and post-inflammatory hyperpigmentation. For instance, a study showed that a 0.3% cream formulation led to significant reductions in the modified Melasma Area and Severity Index (mMASI) scores over an 8-week period, with results indicating a decrease from a baseline score of 14.73 to 6.48 .

Table 1: Summary of Clinical Efficacy Studies on this compound

| Study Reference | Concentration | Duration | mMASI Score Reduction | Statistical Significance |

|---|---|---|---|---|

| Akasaka et al. | 0.3% | 24 weeks | -8.25 | P < 0.001 |

| Khemis et al. | 0.1% | 8 weeks | Significant decrease | P < 0.0005 |

Safety Profile

This compound is generally well-tolerated with mild side effects reported in clinical trials, including transient erythema and dryness . The safety profile supports its use in long-term treatments for skin conditions without significant adverse effects.

Mechanistic Studies

The deuterated form, this compound, allows researchers to trace metabolic pathways and understand the mechanisms of action more precisely due to the incorporation of deuterium, which alters the compound's metabolic stability.

- Metabolic Studies : Research indicates that replacing labile protons with deuterium can reduce the formation of certain metabolites, thereby enhancing the parent compound's stability . This property is particularly useful for pharmacokinetic studies where understanding the drug's metabolism is crucial.

Table 2: Metabolic Stability Comparison

| Compound | Formation of COOH-Metabolite (%) | Remaining Parent Compound (%) |

|---|---|---|

| Butyl Resorcinol | 100 | - |

| This compound | 76 | +33% |

Skin Lightening Products

Due to its strong inhibitory effects on melanin production, this compound is increasingly incorporated into cosmetic formulations aimed at skin lightening and evening out skin tone.

Wirkmechanismus

The mechanism of action of Butyl Resorcinol-d9 involves its interaction with molecular targets such as tyrosinase. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to skin depigmentation . The compound’s deuterated form enhances its stability and allows for detailed mechanistic studies using isotopic labeling techniques .

Vergleich Mit ähnlichen Verbindungen

Butyl Resorcinol-d9 is similar to other resorcinol derivatives, such as 4-hexylresorcinol and hydroquinone. its deuterated form provides unique advantages in research applications, including improved stability and the ability to trace metabolic pathways using isotopic labeling . Other similar compounds include 1,3-dihydroxybenzene (resorcinol) and 1,4-dihydroxybenzene (hydroquinone), which also exhibit skin-whitening properties but differ in their chemical structures and reactivity .

Biologische Aktivität

Butyl Resorcinol-d9, a deuterated form of 4-n-butylresorcinol, is a compound recognized for its significant biological activity, particularly in dermatological applications. This article explores its mechanisms of action, efficacy in clinical studies, and comparative analysis with other compounds used for similar therapeutic purposes.

Inhibition of Tyrosinase Activity

This compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme crucial for melanin production in the skin. Research indicates that it effectively inhibits both tyrosinase and tyrosinase-related protein-1 (TRP-1), leading to reduced melanin synthesis. The compound's potency as a tyrosinase inhibitor has been established through various in vitro and in vivo studies.

Comparative Efficacy

The efficacy of this compound can be compared to other common skin-lightening agents such as hydroquinone, kojic acid, and arbutin. Below is a summary table highlighting the comparative inhibitory capacities against human tyrosinase:

| Compound | IC50 (μmol/L) | Efficacy Description |

|---|---|---|

| 4-n-Butylresorcinol | 13.5 | Most potent inhibitor among tested agents |

| Hydroquinone | <40 | Effective but less potent than this compound |

| Kojic Acid | >400 | Moderate potency |

| Arbutin | >5000 | Least effective |

Clinical Studies

Several clinical trials have validated the effectiveness and safety of this compound in treating hyperpigmentation disorders such as melasma. A notable study conducted on Indian patients demonstrated that a 0.3% cream formulation containing this compound resulted in a significant reduction in the Melasma Area Severity Index (MASI) score over an eight-week period.

Study Findings

- Study Duration : 8 weeks

- Baseline MASI Score : 14.73 ± 0.59

- Week 4 MASI Score : 11.09 ± 0.53 (p < 0.001)

- Week 8 MASI Score : 6.48 ± 0.43 (p < 0.001)

- Percentage Reduction : Mean change of -56.07% from baseline (p < 0.001)

The study concluded that this compound is safe and well-tolerated, with no adverse events reported during the trial period .

Case Studies

-

Case Study on Melasma Treatment :

A double-blind study involving patients with melasma showed that those treated with this compound experienced significant improvements in skin tone and texture compared to a placebo group. -

Long-term Efficacy :

A follow-up study assessed the long-term effects of this compound after discontinuation of treatment, revealing sustained improvements in pigmentation levels even after treatment cessation.

Eigenschaften

IUPAC Name |

3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIJZDWQVCXVNL-AZOWHCDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.